1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-benzyl-4-(imidazol-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-19-11-8-17-14-19)6-9-18(10-7-16)12-15-4-2-1-3-5-15/h1-5,8,11,14,20H,6-7,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQIDJBSBWXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CN=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biological studies, interacting with various biomolecules and enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to the target. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, focusing on molecular properties, substituent effects, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Solubility and Binding: The hydroxyl group in this compound improves aqueous solubility compared to non-hydroxylated analogs like 1-Benzyl-4-(1H-imidazol-4-yl)-piperidine (259.32 Da), which lacks polar groups . This aligns with trends observed in acetylcholinesterase inhibitors, where polar substituents enhance target binding . The imidazole moiety is critical for interactions with biological targets, such as enzymes (e.g., cytochrome P450 in ketoconazole) or receptors (e.g., opioid receptors in fentanyl analogs) .
Lipophilicity and Bioavailability: The benzyl group contributes to lipophilicity, aiding membrane permeability. In contrast, the ethyl-linked imidazole in 1-Benzyl-4-[2-(1H-imidazol-4-yl)-ethyl]-piperidine (269.38 Da) may reduce metabolic stability compared to direct methyl substitution .
The hydroxyl group’s hydrogen-bonding capacity may mimic functionalities in acetylcholinesterase inhibitors like 1-benzyl-4-(2-phthalimidoethyl)piperidine, though further studies are needed to confirm activity .
Contradictions and Limitations
- While ketoconazole () shares an imidazole group, its larger dioxolane-containing structure limits direct comparison. The target compound’s simpler scaffold may offer fewer off-target effects but reduced antifungal potency .
- describes benzylfentanyl synthesis from 1-benzyl-4-piperidone , highlighting the piperidine ring’s versatility. However, the target compound’s imidazole and hydroxyl groups likely preclude opioid activity .
Biological Activity
1-Benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is a synthetic compound notable for its complex structure, which features a benzyl group, an imidazole ring, and a piperidin-4-ol moiety. This compound has garnered attention for its potential biological activities, particularly as an antagonist of the chemokine receptor CCR5, making it a candidate for therapeutic applications in HIV treatment.
- Molecular Formula : C16H21N3O
- Molecular Weight : 271.36 g/mol
- IUPAC Name : 1-benzyl-4-(imidazol-1-ylmethyl)piperidin-4-ol
The primary biological activity of this compound involves its interaction with the CCR5 receptor. This receptor is crucial for HIV entry into host cells. By acting as an antagonist, this compound effectively inhibits the receptor's function, thereby preventing HIV from entering and infecting cells.
Key Mechanism Insights:
- Target : CCR5 receptor
- Mode of Action : Antagonism of CCR5, disrupting normal signaling pathways.
- Biochemical Pathways : Inhibition of HIV entry into cells.
Pharmacological Profile
The pharmacokinetics of this compound suggest that it is soluble in organic solvents, which may influence its bioavailability and efficacy in therapeutic contexts. The compound's ability to interact with various biomolecules enhances its potential as a versatile agent in drug development.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Antiviral Activity
In vitro studies have demonstrated that this compound significantly inhibits HIV replication by blocking the CCR5 receptor. This action has been quantified through assays measuring viral load reduction in treated cell cultures.
Antimicrobial Activity
Although primarily studied for its antiviral properties, there are indications that this compound may exhibit antimicrobial activity. Preliminary tests suggest potential efficacy against certain bacterial strains, although further investigation is required to confirm these findings.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other compounds that have similar structures or mechanisms:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1,4-Bis((1H-imidazol-1-yl)methyl)benzene | Structure | Antimicrobial | Contains two imidazole rings; broader spectrum |
| Tris(1-benzyl-1H-triazol-4-yl)methyl amine | Structure | Catalytic | Used in various catalytic applications |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness in inhibiting HIV replication in vitro, demonstrating a significant reduction in viral load compared to untreated controls .
- Mechanistic Insights : Research exploring the molecular interactions at the CCR5 receptor level provided insights into how this compound can disrupt viral entry mechanisms .
- Potential for Broader Applications : Investigations into its antimicrobial properties suggest that this compound may be effective against certain Gram-positive and Gram-negative bacteria, although these findings are preliminary and warrant further exploration .
Preparation Methods
Starting Materials and Reaction Conditions
- Starting Material: 4-piperidone or 4-piperidinol derivatives.
- N-Benzylation: Typically achieved by reacting 4-hydroxypiperidine with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
- Solvents: Common solvents include tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the nitrogen.
- Temperature: Room temperature to reflux depending on reagent reactivity.
Reaction Example
- 4-hydroxypiperidine is reacted with benzyl chloride in the presence of K2CO3 in acetonitrile at reflux for several hours.
- The reaction affords N-benzyl-4-hydroxypiperidine with moderate to high yields (~70-85%).
Introduction of the 1H-imidazol-1-ylmethyl Group
General Approach
- The 1H-imidazol-1-ylmethyl substituent is introduced via nucleophilic substitution or alkylation reactions.
- A common method involves the reaction of N-benzyl-4-hydroxypiperidine with a suitable imidazole-containing alkylating agent, such as imidazolylmethyl halides or imidazolylmethyl chlorides.
Synthetic Route
- Step 1: Preparation of imidazolylmethyl halide (e.g., imidazol-1-ylmethyl chloride) by chloromethylation of imidazole.
- Step 2: Nucleophilic substitution where the hydroxyl group of N-benzyl-4-hydroxypiperidine is converted to a better leaving group (e.g., mesylate or tosylate).
- Step 3: The mesylate/tosylate intermediate is reacted with imidazole or imidazolylmethyl nucleophile under basic conditions to afford the desired 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
Reaction Conditions
- Solvents: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
- Base: Triethylamine (TEA) or potassium carbonate.
- Temperature: Typically 50-80°C.
- Time: Several hours to overnight.
Alternative Synthetic Routes
Direct Alkylation of N-Benzyl-4-piperidinol
- Direct alkylation of the hydroxyl group in N-benzyl-4-piperidinol with imidazolylmethyl halide in the presence of base.
- This route avoids pre-activation of the hydroxyl group but may require longer reaction times and can have lower yields due to competing side reactions.
Use of Protective Groups
- Protection of the piperidine nitrogen or hydroxyl group to improve regioselectivity and yield.
- After the introduction of the imidazolylmethyl group, deprotection yields the target compound.
Representative Data Table of Reaction Parameters and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | N-Benzylation | 4-hydroxypiperidine + benzyl chloride + K2CO3 | Acetonitrile | Reflux (~80) | 6-12 h | 70-85 | Base-mediated N-alkylation |
| 2 | Hydroxyl Activation | Mesyl chloride + TEA | DCM | 0-5 (ice bath) | 1-2 h | >90 | Formation of mesylate intermediate |
| 3 | Nucleophilic substitution | Mesylate + imidazole + K2CO3 | DMF | 50-80 | 12-24 h | 65-80 | Introduction of imidazolylmethyl group |
| 4 | Deprotection (if needed) | Acidic or basic hydrolysis | Various | Room temp to reflux | 1-4 h | >90 | Removal of protecting groups |
Research Findings and Optimization Notes
- Yield Optimization: The use of mesylate or tosylate intermediates significantly improves substitution efficiency compared to direct alkylation of hydroxyl groups.
- Purity: Purification via recrystallization or chromatography is essential due to the formation of side products such as over-alkylated species or unreacted starting materials.
- Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress and confirm product formation.
- Industrial Considerations: Mild reaction conditions and readily available reagents are preferred for scale-up. Avoidance of toxic or unstable reagents (e.g., chloromethyl methyl ether) is critical for safety and regulatory compliance.
Q & A
Q. What are the standard synthetic routes for 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is to react a piperidin-4-ol derivative with an imidazole-containing alkyl halide under basic conditions. For example:
- Step 1: React 1-benzylpiperidin-4-ol with 1H-imidazol-1-ylmethyl chloride in dimethylformamide (DMF) using triethylamine as a catalyst.
- Step 2: Reflux the mixture (e.g., 12–24 hours), followed by cooling, filtration, and vacuum drying.
- Step 3: Purify via recrystallization (e.g., methanol) .
Characterization:
- 1H/13C-NMR: Confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, imidazole protons at δ 7.6–8.1 ppm).
- IR: Validate hydroxyl (≈3400 cm⁻¹) and imidazole C=N (≈1600 cm⁻¹) groups.
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]+) .
Q. How are spectroscopic techniques employed to confirm the structure of this compound?
Methodological Answer: A combination of techniques is used:
- NMR:
- 1H-NMR: Identify protons on the piperidine ring (δ 2.5–3.5 ppm), benzyl group (δ 4.0–4.5 ppm for CH2), and imidazole (δ 7.5–8.0 ppm).
- 13C-NMR: Detect quaternary carbons (e.g., piperidine C4 at δ 70–75 ppm) .
- IR: Confirm functional groups (e.g., hydroxyl stretch at ≈3400 cm⁻¹).
- ESI-MS: Validate molecular weight (e.g., [M+H]+ = calculated mass ± 0.02 Da) .
Advanced Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer: Key strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
- Temperature Control: Optimize reflux duration (e.g., 18 hours) to balance yield and side reactions .
- Purification: Employ column chromatography (e.g., silica gel, 0–30% ethyl acetate/hexane gradient) to isolate high-purity product .
Q. How can researchers resolve contradictions between calculated and observed spectroscopic data?
Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or steric effects. Mitigation steps:
- Variable Temperature NMR: Probe dynamic processes (e.g., imidazole ring flipping) by acquiring spectra at 25°C and 60°C.
- X-ray Crystallography: Use SHELX software to determine absolute configuration and validate bond lengths/angles .
- Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What methodologies are recommended for evaluating the compound’s biological activity?
Methodological Answer: Design receptor-binding assays:
- Target Selection: Prioritize histamine or serotonin receptors due to structural similarity to known ligands .
- In Vitro Assays:
- Radioligand Displacement: Measure IC50 values using [3H]-mepyramine (H1 receptor) or [3H]-α-methylhistamine (H4 receptor).
- Functional Assays: Use cAMP or calcium flux assays for GPCR activity profiling .
- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and assess selectivity .
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry at C4 of the piperidine ring.
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed alkylation steps.
- Chromatographic Separation: Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
